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Compound of Interest

Compound Name: 5-azido-1-methyl-1H-1,2,3-triazole

Cat. No.: B1383169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the energetic properties of azido-

triazole compounds, a class of nitrogen-rich heterocyclic molecules of significant interest in the

field of high-energy-density materials. This document details their synthesis, characterization,

and energetic performance, presenting quantitative data in a comparative format. Detailed

experimental protocols for key synthetic and analytical procedures are also provided to

facilitate replication and further research.

Introduction to Azido-Triazole Energetic
Compounds
Azido-triazole compounds are characterized by the presence of both azido (-N₃) and triazole

(C₂H₂N₃) functional groups. The high nitrogen content and the presence of numerous N-N and

C-N bonds contribute to their large positive heats of formation, a key indicator of a high-energy

material.[1][2] Upon decomposition, these compounds release a significant amount of energy,

primarily through the formation of stable nitrogen gas (N₂).[1] The energetic properties can be

tuned by the introduction of other functional groups, such as nitro (-NO₂) or trifluoromethyl (-

CF₃), and by the formation of energetic salts.[3][4] Researchers are actively exploring these

compounds as potential replacements for traditional explosives, aiming for improved

performance with enhanced thermal stability and reduced sensitivity.[5][6][7]
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Energetic Properties of Selected Azido-Triazole
Compounds
The energetic performance of azido-triazole compounds is evaluated based on several key

parameters, including density, heat of formation, detonation velocity, and detonation pressure.

The sensitivity to external stimuli such as impact and friction is also a critical factor for their safe

handling and application. The following tables summarize the energetic properties of several

representative azido-triazole compounds.

Table 1: Physicochemical and Energetic Properties of Neutral Azido-Triazole Compounds
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Compo
und
Name

Chemic
al
Formula

Density
(g·cm⁻³)

Heat of
Formati
on
(kJ·mol
⁻¹)

Detonati
on
Velocity
(m·s⁻¹)

Detonati
on
Pressur
e (GPa)

Decomp
osition
Temp.
(°C)

Ref.

(E)-1,2-

bis(3-

azido-5-

(trifluoro

methyl)-4

H-1,2,4-

triazol-4-

yl)diazen

e

C₆H₂F₆N

₁₄
1.88 126.12 7862 23.9 145 [5]

3-azido-

1-(1H-

tetrazol-

5-yl)-1H-

1,2,4-

triazol-5-

amine

C₃H₃N₁₁ - - 8345 25.17 216 [6]

(E)-1,2-

bis(3-

azido-1-

(1H-

tetrazol-

5-yl)-1H-

1,2,4-

triazol-5-

yl)diazen

e

C₆H₂N₂₂ - - 8275 25.57 221 [6]

6H-[5]

[6]triazol

o[4,5-d]

[6]

C₃H₄N₁₀ - - 8421 26.0 203 [8]
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[7]triazin

e-6,7-

diamine

BLG-102

(N-Azo-

Bridged

1,2,4-

Triazole)

C₄N₁₄O₈ 1.85 - 9311 38.5 -

Table 2: Sensitivity Data for Selected Azido-Triazole Compounds

Compound Name
Impact Sensitivity
(J)

Friction Sensitivity
(N)

Ref.

(E)-1,2-bis(3-azido-5-

(trifluoromethyl)-4H-

1,2,4-triazol-4-

yl)diazene

- - [5]

Potassium 4-azido-5-

(dinitromethyl)-2H-

1,2,3-triazole

1 - [8]

6H-[5][6]triazolo[4,5-d]

[6][7]triazine-6,7-

diamine

Insensitive Insensitive [8]

BLG-102 (N-Azo-

Bridged 1,2,4-

Triazole)

5 54

Synthesis and Characterization Workflow
The development of novel azido-triazole energetic materials follows a systematic workflow,

from synthesis and purification to comprehensive characterization of their energetic and

physical properties.
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Figure 1: General experimental workflow for the synthesis and characterization of azido-

triazole energetic compounds.

A representative synthetic pathway for a high-nitrogen energetic material, 3-azido-1-(1H-

tetrazol-5-yl)-1H-1,2,4-triazol-5-amine, is illustrated below. This multi-step synthesis involves

the formation of the triazole and tetrazole rings followed by the introduction of the azido group.
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Figure 2: A simplified, representative synthesis pathway for an azido-triazole-tetrazole

compound.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

azido-triazole energetic compounds. These protocols are intended as a guide and may require

optimization based on the specific compound and available laboratory equipment.

Synthesis and Purification
This protocol is a representative example for the synthesis of a nitrogen-rich azido-triazole

compound. Caution: The synthesis of energetic materials should only be performed by trained

personnel in a properly equipped laboratory with appropriate safety measures in place.

Synthesis of 3-Azido-5-amino-1,2,4-triazole

This synthesis can be achieved from 3,5-diamino-1,2,4-triazole through diazotization and

subsequent substitution.[9]

Diazotization:

Dissolve 1 equivalent of 3,5-diamino-1,2,4-triazole in a suitable acidic medium (e.g., 0.5 M

HCl).[9]
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Cool the solution to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the

temperature below 5 °C. Stir vigorously during the addition.

Continue stirring for an additional 30-60 minutes at 0-5 °C after the addition is complete.

Azide Substitution:

In a separate flask, dissolve an excess of sodium azide (NaN₃) in water and cool to 0-5

°C.

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous

stirring. Maintain the temperature below 10 °C.

A precipitate should form. Allow the reaction mixture to stir for several hours, gradually

warming to room temperature.

Work-up and Purification:

Collect the solid product by vacuum filtration.

Wash the crude product with cold water, followed by a small amount of cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to

obtain the purified 3-azido-5-amino-1,2,4-triazole.

Dry the purified product in a vacuum desiccator.

Thermal Analysis: Differential Scanning Calorimetry
(DSC)
DSC is used to determine the thermal stability and decomposition characteristics of energetic

materials.

Sample Preparation:
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Accurately weigh 1-2 mg of the dried azido-triazole compound into a hermetically sealed

aluminum pan.[10] For safety, it is recommended to use high-pressure crucibles.[11]

Prepare an empty, sealed aluminum pan to be used as a reference.[10]

Instrument Setup and Measurement:

Place the sample and reference pans into the DSC instrument.

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[10]

Heat the sample at a constant rate, commonly 5 or 10 °C/min, over a temperature range

that encompasses the decomposition of the material.[12]

Record the heat flow as a function of temperature.

Data Analysis:

The onset temperature of the exothermic decomposition peak is taken as the

decomposition temperature.[13]

The area under the exothermic peak can be integrated to determine the enthalpy of

decomposition.

Sensitivity Testing
Sensitivity testing is crucial for assessing the safety of energetic materials. The following are

standardized methods.

BAM Friction Sensitivity Test (as per STANAG 4487)[5][14]

Apparatus: A BAM friction tester consisting of a fixed porcelain pin and a movable porcelain

plate.[15]

Sample Preparation: A small, defined volume (approximately 10 mm³) of the powdered

sample is placed on the porcelain plate.[14]

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/vFinalDSCSOP2019.pdf
https://primeprocesssafety.com/differential-scanning-calorimetry-dsc/
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/vFinalDSCSOP2019.pdf
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/vFinalDSCSOP2019.pdf
https://apps.dtic.mil/sti/tr/pdf/ADA320678.pdf
https://repository.tno.nl/SingleDoc?find=UID%20b445060f-1532-4596-a18d-6d144778c582
https://www.intertekinform.com/en-us/standards/stanag-4487-2002-736288_saig_nato_nato_1788393/
https://www.tandfonline.com/doi/full/10.1080/07370652.2024.2425102
https://www.scribd.com/document/761081149/STANAG-4487
https://www.tandfonline.com/doi/full/10.1080/07370652.2024.2425102
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A specific load is applied to the porcelain pin via a weighted lever arm.[15]

The porcelain plate is moved back and forth once under the pin.[14]

The test is repeated multiple times at various loads to determine the lowest load at which

an ignition, spark, or explosion occurs in at least one out of six trials.[14]

Result: The friction sensitivity is reported as the lowest load (in Newtons) that causes a

reaction.

BAM Impact Sensitivity Test

Apparatus: A BAM fallhammer apparatus, which consists of a defined weight that is dropped

from a specified height onto the sample.

Sample Preparation: A small amount of the sample is placed in a standardized steel cup and

sleeve assembly.

Procedure:

The drop weight is released from a specific height, impacting the sample.

The test is performed multiple times at different drop heights to determine the lowest

height at which an ignition or explosion occurs.

Result: The impact sensitivity is reported as the impact energy (in Joules) corresponding to

the lowest height that causes a reaction.

Determination of Detonation Velocity
The velocity of detonation (VOD) is a key performance parameter of an explosive.

Methodology (e.g., Optical Fiber Method):

Press a cylindrical charge of the azido-triazole compound to a known density.

Insert two or more optical fiber probes into the explosive charge at precisely measured

distances from each other.[16][17]
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Initiate the explosive charge at one end using a suitable detonator.

As the detonation wave propagates through the charge, it will sever the optical fibers,

generating a light pulse at each break.[16][17]

A high-speed data acquisition system records the time interval between the light pulses

from successive probes.[17]

Calculation: The detonation velocity is calculated by dividing the known distance between the

probes by the measured time interval.

Conclusion
Azido-triazole compounds represent a promising class of energetic materials with high

performance and tunable properties. Their high nitrogen content and positive heats of formation

lead to excellent detonation characteristics. Ongoing research focuses on improving their

thermal stability and reducing their sensitivity to external stimuli, paving the way for their

potential application as next-generation energetic materials. The experimental protocols

provided in this guide offer a foundation for the synthesis and characterization of these novel

compounds, enabling further exploration and development in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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